molecular formula C12H15BFNO3 B1437063 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid CAS No. 874219-43-9

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1437063
CAS No.: 874219-43-9
M. Wt: 251.06 g/mol
InChI Key: NOYBFSLBXRVANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is a chemical compound with the molecular formula C12H15BFNO3 and a molecular weight of 251.07 g/mol. This compound is characterized by the presence of a fluorine atom, a piperidine ring, and a boronic acid group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid typically involves the following steps:

  • Boronic Acid Formation: The starting material, 3-fluorophenylboronic acid, undergoes a reaction with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

  • Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom under specific conditions.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Boronic Esters: Formed through the oxidation of the boronic acid group.

  • Reduced Fluorine Compounds: Resulting from the reduction of the fluorine atom.

  • Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.

  • Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The fluorine atom enhances the compound's stability and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid is unique due to its combination of fluorine, piperidine, and boronic acid groups. Similar compounds include:

  • 3-Fluoro-5-(morpholine-1-carbonyl)phenylboronic acid: Similar structure but with a morpholine ring instead of piperidine.

  • 3-Fluoro-5-(pyrrolidine-1-carbonyl)phenylboronic acid: Similar structure but with a pyrrolidine ring instead of piperidine.

These compounds differ in their ring structures, which can affect their reactivity and applications.

Properties

IUPAC Name

[3-fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BFNO3/c14-11-7-9(6-10(8-11)13(17)18)12(16)15-4-2-1-3-5-15/h6-8,17-18H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYBFSLBXRVANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660216
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-43-9
Record name [3-Fluoro-5-(piperidine-1-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 2
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-5-(piperidine-1-carbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.